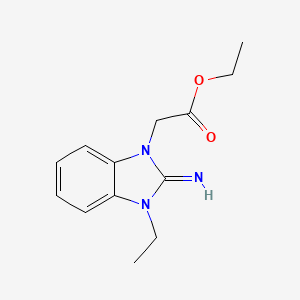![molecular formula C30H27ClN4O4S B11672755 N-(3-{(1E)-1-[2-({2-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)-3-chlorobenzamide](/img/structure/B11672755.png)
N-(3-{(1E)-1-[2-({2-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(1E)-1-({[2-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzylmethanesulfonamido, formamido, and chlorobenzamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1E)-1-({[2-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Benzylmethanesulfonamido Intermediate: This step involves the reaction of benzylamine with methanesulfonyl chloride under basic conditions to form the benzylmethanesulfonamido intermediate.
Formamido Group Introduction: The intermediate is then reacted with formic acid or formamide to introduce the formamido group.
Coupling with Chlorobenzamide: The final step involves the coupling of the intermediate with 3-chlorobenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1E)-1-({[2-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-{3-[(1E)-1-({[2-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(1E)-1-({[2-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(1E)-1-({[2-(N-METHYLSULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE
- N-{3-[(1E)-1-({[2-(N-ETHYLSULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE
Uniqueness
N-{3-[(1E)-1-({[2-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzylmethanesulfonamido group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H27ClN4O4S |
|---|---|
Molecular Weight |
575.1 g/mol |
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-[(E)-1-[3-[(3-chlorobenzoyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C30H27ClN4O4S/c1-21(23-12-9-15-26(19-23)32-29(36)24-13-8-14-25(31)18-24)33-34-30(37)27-16-6-7-17-28(27)35(40(2,38)39)20-22-10-4-3-5-11-22/h3-19H,20H2,1-2H3,(H,32,36)(H,34,37)/b33-21+ |
InChI Key |
NTXJMXDEHGOIPQ-QNKGDIEWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C)/C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-tert-butyl-2-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672672.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B11672686.png)
![ethyl (2Z)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarboxylate](/img/structure/B11672691.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672694.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672695.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11672697.png)

![Diethyl 5-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11672714.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11672716.png)
![4-bromo-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11672718.png)
![(2E)-2-[1-(naphthalen-1-ylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11672728.png)
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11672760.png)
![(5E)-5-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11672761.png)
